

An In-depth Technical Guide to the Chemical Properties and Structure of Trietazine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Trietazine is a synthetic compound belonging to the class of 1,3,5-triazine herbicides.[1] Structurally, it is a chlorotriazine featuring two distinct amino substituents.[2] Its primary application is as a selective pre- and post-emergence herbicide.[3] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and mechanism of action of **Trietazine**, with a focus on experimental details and data presentation for a scientific audience.

Chemical Structure and Properties

Trietazine's structure is centered around a 1,3,5-triazine ring, a six-membered aromatic heterocycle containing three nitrogen atoms.[4] The ring is substituted with a chlorine atom, an ethylamino group, and a diethylamino group, leading to its systematic IUPAC name: 6-chloro-N2,N2,N4-triethyl-1,3,5-triazine-2,4-diamine.[5]

Physicochemical Properties

A summary of the key physicochemical properties of **Trietazine** is presented in the table below for easy reference and comparison.



Property	Value	Reference(s)
IUPAC Name	6-chloro-N2,N2,N4-triethyl- 1,3,5-triazine-2,4-diamine	
CAS Number	1912-26-1	_
Molecular Formula	C ₉ H ₁₆ CIN ₅	_
Molecular Weight	229.71 g/mol	-
Appearance	Colorless crystals	-
Melting Point	100-101 °C	_
Boiling Point	Decomposes below boiling point	
Solubility in Water	20 mg/L at 20 °C (very poor)	-
LogP	3.34	_
Vapor Pressure	0.009 Pa at 25 °C	_
Density	1.22 g/cm ³	_

Spectroscopic Data

While detailed NMR and IR spectra for **Trietazine** are not readily available in the public domain, general spectral characteristics of triazines can be inferred. The mass spectrum of **Trietazine** is available and provides key fragmentation patterns for its identification.

- Mass Spectrometry (Electron Ionization): The NIST WebBook provides the mass spectrum of Trietazine, which can be used for its identification in analytical protocols.
- Infrared (IR) Spectroscopy: Triazine rings typically exhibit intense absorption bands in the regions of 1500-1600 cm⁻¹ and 700-800 cm⁻¹.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of substituted triazines can be complex due to the presence of different conformers in equilibrium.



Synthesis of Trietazine

The industrial synthesis of **Trietazine**, like other s-triazine herbicides, typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The process involves a sequential nucleophilic substitution of the chlorine atoms with different amines. The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled, stepwise substitution.

Experimental Protocol: Synthesis of 2-chloro-4-ethylamino-6-diethylamino-s-triazine (Trietazine)

The following protocol is based on a patented industrial process for the production of **Trietazine**.

Materials:

- Cyanuric chloride
- Ethylamine (aqueous solution)
- Diethylamine
- Sodium hydroxide (aqueous solution)
- · Methyl ethyl ketone
- Water

Procedure:

- First Substitution: Dissolve approximately 184 g (1 mole) of cyanuric chloride in 590 g of methyl ethyl ketone in a suitable reactor. Cool the mixture to +5 °C.
- While maintaining the temperature at +5 °C, simultaneously add 136 g of an aqueous solution containing 33 wt. % of ethylamine and 134 g of a 30 wt. % sodium hydroxide aqueous solution.
- Second Substitution: After the first substitution is complete, add 146 g of diethylamine to the reaction mixture.

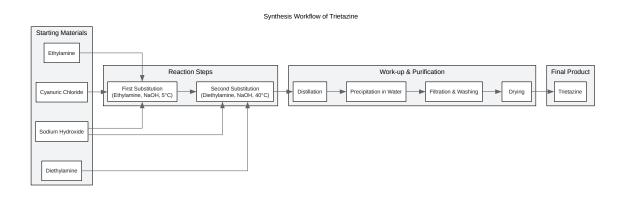


- Simultaneously with the diethylamine addition, add 134 g of a 30 wt. % sodium hydroxide aqueous solution. During this addition, the temperature of the reaction mixture is allowed to rise to 40 °C.
- Work-up and Purification: After the reaction is complete, the final product is subjected to distillation at 100 °C to remove the water/methyl ethyl ketone azeotrope.
- To the residue, add 750 g of water and cool the mixture to 20 °C.
- Filter the resulting suspension and wash the solid with water until all sodium chloride is removed.
- Dry the solid product in an oven at 80 °C for 10 hours to obtain 2-chloro-4-ethylamino-6-diethylamino-s-triazine (Trietazine).

Expected Yield and Purity:

- Yield: Approximately 220 g (96% based on cyanuric chloride).
- Purity: Approximately 98%.





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Synthesis Workflow of Trietazine

Analytical Methodologies

The analysis of **Trietazine** and other triazine herbicides in various matrices is crucial for environmental monitoring and regulatory compliance. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of triazine herbicides.

Experimental Protocol: EPA Method 619 for Triazine Pesticides in Wastewater



This method is suitable for the determination of **Trietazine** in municipal and industrial wastewater.

Sample Preparation (Solid-Phase Extraction):

- Pre-concentrate the water sample using a C18 solid-phase extraction (SPE) cartridge.
- Elute the analytes from the cartridge.

GC-MS Conditions:

- Injector: Splitless mode.
- Column: A low polarity silarylene phase column (e.g., comparable to 5% diphenyl/95% dimethyl polysiloxane).
- Carrier Gas: Helium.
- Oven Program: A temperature gradient program is used to separate the analytes.
- Detector: Ion trap mass spectrometer operated in a segmented mode for improved ion statistics.

This method allows for the sensitive and accurate quantification of **Trietazine** and other triazines.

Mechanism of Action

Trietazine exerts its herbicidal activity by inhibiting photosynthesis in susceptible plants. Specifically, it targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.

The mechanism involves the following steps:

Binding to the D1 Protein: Trietazine binds to the Q_B binding niche on the D1 protein, a
core component of the PSII reaction center.







- Displacement of Plastoquinone: This binding competitively displaces plastoquinone (PQ), the native electron acceptor, from its binding site.
- Inhibition of Electron Transport: By blocking the binding of plastoquinone, **Trietazine** interrupts the photosynthetic electron transport chain.
- Consequences: The blockage of electron flow leads to a buildup of highly reactive oxygen species, which cause lipid peroxidation and ultimately cell death.



Photosystem II (PSII) P680 Pheophytin QA (Plastoquinone A) Trietazine Plastoquinone (QB) Binds and Blocks QB Binding Site on D1 Protein e- (Normal Flow) Electron Transport Chain Plastoquinone Pool **Blocks Electron Flow** Cytochrome b6f

Mechanism of Action of Trietazine in Photosystem II

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Mechanism of Action of Trietazine



Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and mechanism of action of **Trietazine**. The presented data and experimental protocols offer valuable information for researchers, scientists, and professionals involved in drug development and environmental science. A thorough understanding of these fundamental aspects is essential for the safe and effective use of this herbicidal compound and for the development of new, more selective, and environmentally benign alternatives.

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